molecular formula C14H12ClN3O B2954256 2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 351163-39-8

2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B2954256
CAS RN: 351163-39-8
M. Wt: 273.72
InChI Key: PARHUEJEJCCKFV-UHFFFAOYSA-N
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Description

The compound “2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of “2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one” can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, the specific NMR data for this compound was not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one” such as its solubility, melting point, boiling point, etc., are not available in the current literature .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis of quinazolinone derivatives with potential antimicrobial activities. These compounds, including those structurally related to "2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one," have been synthesized and evaluated for their efficacy against various microbial strains. For instance, studies on 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their derivatives revealed significant antimicrobial properties, with some compounds exhibiting good activity against standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011; Patel, Barat, & Shaikh, 2010).

Supramolecular Features

A study on the supramolecular features of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones through experimental and computational methods revealed insights into the weak interactions and spectral features of these compounds. This research provides a foundation for understanding how these weak interactions contribute to the properties of quinazolinone derivatives, which could have implications for their applications in various scientific fields (Mandal & Patel, 2018).

Synthesis and Characterization

Several studies have focused on the synthesis, characterization, and evaluation of novel quinazolinone derivatives for potential biological activities. These activities include not only antimicrobial properties but also anti-inflammatory and analgesic effects. The comprehensive synthesis processes and subsequent biological evaluations underscore the versatility of quinazolinone derivatives in scientific research, highlighting their potential in developing new therapeutic agents (Farag et al., 2012; Desai et al., 2011).

Molecular Docking Studies

Research involving the synthesis and molecular docking of novel indole-aminoquinazoline hybrids for anticancer properties provides a glimpse into the potential of quinazolinone derivatives in cancer therapy. These studies suggest that certain structural modifications to the quinazolinone nucleus can significantly enhance its biological activities, especially in terms of cytotoxicity against various cancer cell lines (Mphahlele et al., 2018).

properties

IUPAC Name

2-amino-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-3-1-2-8(4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARHUEJEJCCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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